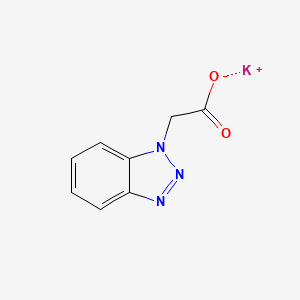

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

描述

属性

IUPAC Name |

potassium;2-(benzotriazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUIQZWBRBBMDZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent, such as water or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring may undergo oxidation or reduction.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

Major products formed from reactions involving this compound include substituted benzotriazole derivatives, which can be further functionalized for various applications .

科学研究应用

Chemistry

In organic synthesis, potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate serves as a key reagent for forming peptide bonds and other coupling reactions. Its ability to stabilize negative charges makes it an excellent building block for synthesizing complex organic molecules and heterocycles.

Biology

The compound is investigated for its biological activities, including:

- Antimicrobial Activity : this compound exhibits significant inhibitory effects against various microorganisms. It has shown effectiveness against Gram-positive bacteria and fungi such as Candida and Aspergillus species.

| Microorganism Type | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Gram-positive Bacteria | 5.2 μg/ml | High |

| Candida albicans | 12.5 - 25 μg/ml | Moderate |

| Aspergillus niger | 12.5 - 25 μg/ml | Moderate |

- Anticancer Activity : Research indicates that this compound can sensitize melanoma cells to radiation therapy by inducing reactive oxygen species (ROS), leading to apoptosis through caspase activation. It also interacts with cellular components to modulate cell cycle progression .

Medicine

This compound is being explored for potential therapeutic applications. Studies suggest its use in drug development due to its bioactive properties and ability to act as a nucleophile or electrophile in various biochemical reactions.

Industry

In industrial applications, this compound is utilized in producing corrosion inhibitors, UV stabilizers, and other chemicals. Its unique physicochemical properties make it valuable in formulating products that require enhanced stability and reactivity.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membranes and inhibited essential metabolic pathways.

Case Study 2: Antifungal Efficacy

Another investigation found that this compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings.

作用机制

The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole moiety can stabilize negative charges and radicals, facilitating various chemical transformations. Molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function .

相似化合物的比较

Similar Compounds

Similar compounds to potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate include:

2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.

1H-Benzotriazole: The parent compound, which serves as a precursor for various benzotriazole derivatives.

Uniqueness

This compound is unique due to its potassium counterion, which can influence its solubility and reactivity. Additionally, the acetate group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

生物活性

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a benzotriazole moiety linked to an acetate group. The benzotriazole structure is known for its ability to stabilize negative charges and participate in various chemical transformations, making it a versatile component in biological applications.

This compound acts as both a nucleophile and electrophile depending on the reaction conditions. Its mechanism involves interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function. The benzotriazole moiety can stabilize radicals and negative charges, facilitating various chemical transformations that contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

This compound has shown effectiveness against various microorganisms:

- Bacterial Activity : The compound demonstrates dose-dependent inhibitory effects on bacterial growth. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Fungal Activity : Studies have indicated that it exhibits antifungal properties with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/ml against Candida and Aspergillus species .

| Microorganism Type | MIC (μg/ml) | Effectiveness |

|---|---|---|

| Gram-positive Bacteria | 5.2 | High |

| Candida albicans | 12.5 - 25 | Moderate |

| Aspergillus niger | 12.5 - 25 | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Lines : Research has indicated that this compound can sensitize human melanoma cells toward radiation therapy without toxicity to normal cells. It induces the formation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis through caspase activation .

- Mechanism of Action : The compound's interaction with cellular components results in the phosphorylation of p53, which upregulates p21 expression, inhibiting cyclin-B expression and leading to G2/M cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin when tested against Staphylococcus aureus and Escherichia coli.

- Antifungal Efficacy : Another investigation found that the compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings .

常见问题

Q. What synthetic methodologies are effective for preparing Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate?

The compound can be synthesized via nucleophilic substitution reactions involving benzotriazole derivatives and potassium salts. For example, analogous reactions use ethyl bromoacetate with triazoles in acetone under basic conditions (e.g., Na₂CO₃), followed by cation exchange to introduce potassium . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize side products.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 20.67 Å, b = 11.93 Å, c = 9.34 Å, and β = 111.77°. Refinement using SHELXL software (e.g., R factor < 0.07) ensures accurate bond lengths and angles, particularly for the benzotriazole-acetate coordination to potassium .

Q. What spectroscopic techniques are used to characterize this compound?

- ¹H/¹³C NMR : Peaks for the benzotriazole aromatic protons (δ ~7.6–7.8 ppm) and acetate methylene (δ ~5.2 ppm) confirm structural integrity .

- FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N-N bonds (~1250 cm⁻¹) validate functional groups.

- Mass spectrometry : High-resolution MS (HRMS) matches the molecular ion [M⁺] at m/z 324.34 (C₁₇H₁₆N₄O₃K) .

Advanced Research Questions

Q. How does the choice of cation (e.g., K⁺ vs. Na⁺) influence the biological activity of benzotriazole-acetate derivatives?

Potassium cations enhance bioactivity due to improved solubility and coordination with target proteins. In actoprotective studies, potassium derivatives showed ~6.3% higher efficacy than sodium analogs, likely due to stronger ionic interactions in physiological environments . Replacements with organic cations (e.g., morpholine) reduce activity, emphasizing the role of cation size and charge density .

Q. What experimental strategies resolve contradictions in crystallographic data for polymeric derivatives?

For polymeric structures (e.g., poly[l₂-aqua-bis[l₄-2-(benzotriazolyl)acetato]dipotassium]), discrepancies in unit cell parameters or hydrogen bonding can arise from hydration levels. Strategies include:

Q. How can computational modeling complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the benzotriazole ring (e.g., N1 vs. N3 positions). Molecular docking studies rationalize interactions with enzymes like HIF prolyl-hydroxylases, where the acetate-K⁺ moiety stabilizes active-site residues .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

- Byproduct formation : Monitor reaction intermediates via HPLC to detect ethyl ester impurities (e.g., ethyl 2-(benzotriazolyl)acetate) .

- Cation exchange efficiency : Use ion-exchange resins with high K⁺ selectivity to avoid Na⁺ contamination .

- Crystallization control : Adjust solvent polarity (e.g., ethanol/water mixtures) to prevent amorphous phases .

Methodological Guidelines

Q. How to design a comparative study of benzotriazole-acetate derivatives for structure-activity relationships (SAR)?

- Variables : Vary substituents on the benzotriazole ring (e.g., electron-withdrawing groups at N1) and cations (K⁺, Na⁺, NH₄⁺).

- Assays : Test antioxidant (e.g., DPPH scavenging) or enzyme inhibition (e.g., HIF hydroxylases) .

- Data analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .

Q. What precautions are necessary for handling explosive intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。